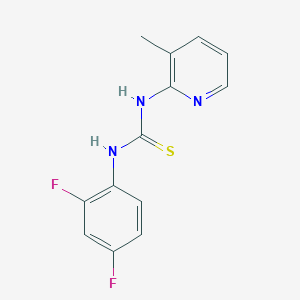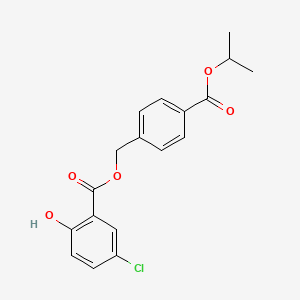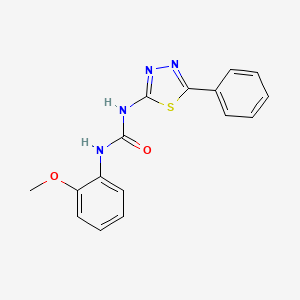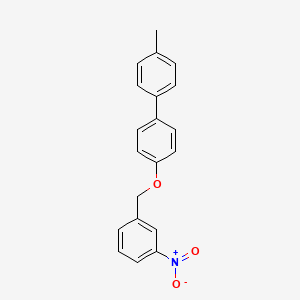
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as AFM13, is a small molecule drug candidate that is being developed for the treatment of various types of cancer. It is a bispecific antibody that targets both CD30 and CD16A receptors on cancer cells, leading to their destruction by the immune system.
Mecanismo De Acción
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide works by binding to both CD30 and CD16A receptors on cancer cells. CD30 is a protein that is overexpressed on the surface of many types of cancer cells, including Hodgkin's lymphoma and non-Hodgkin's lymphoma. CD16A is a receptor found on the surface of natural killer cells and T cells that is responsible for recognizing and destroying cancer cells. By binding to both CD30 and CD16A, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide brings these cells in close proximity to each other, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. It enhances the activity of natural killer cells and T cells, leading to the destruction of cancer cells. In addition, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule drug candidate that is easy to synthesize and purify. It has also been shown to have potent anti-tumor activity in preclinical studies. However, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has some limitations for lab experiments. It is a bispecific antibody that requires the use of specialized assays to evaluate its activity. In addition, its mechanism of action is complex and requires the use of multiple cell types to fully understand its effects.
Direcciones Futuras
There are several future directions for N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide research. One direction is to evaluate its safety and efficacy in additional types of cancer, such as solid tumors. Another direction is to optimize its dosing regimen to maximize its anti-tumor activity while minimizing its toxicity. In addition, future research could focus on developing more potent and selective bispecific antibodies that target other cancer cell surface receptors.
Métodos De Síntesis
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide is synthesized using a multi-step process that involves the preparation of several intermediates. The first step involves the reaction of 3-acetylphenylboronic acid with 2-fluoro-5-nitrobenzenesulfonyl chloride to form 2-fluoro-5-(3-acetylphenylsulfonyl)nitrobenzene. This intermediate is then reduced using palladium on carbon to form 2-fluoro-5-(3-acetylphenylsulfonyl)aniline. The final step involves the reaction of 2-fluoro-5-(3-acetylphenylsulfonyl)aniline with morpholine and p-toluenesulfonic acid to form N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and acute myeloid leukemia. In addition, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to enhance the activity of natural killer cells and T cells, leading to the destruction of cancer cells. Clinical trials are currently underway to evaluate the safety and efficacy of N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide in patients with Hodgkin's lymphoma and CD30-positive lymphomas.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5S/c1-13(23)14-3-2-4-15(11-14)21-19(24)17-12-16(5-6-18(17)20)28(25,26)22-7-9-27-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMYVNYZMRSYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-fluoro-5-morpholin-4-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dimethoxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5704785.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)
![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)
![N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)




![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)